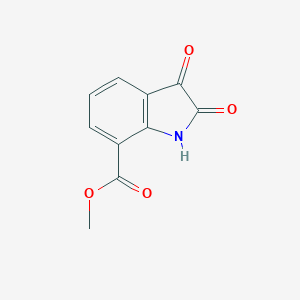

Methyl 2,3-dioxoindoline-7-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2,3-dioxo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMLLFWFPNUDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908168 | |

| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103030-10-0 | |

| Record name | 7-Methoxycarbonylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,3-dioxoindoline-7-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and organic synthesis.[1][2] First isolated in 1840 as an oxidation product of indigo, this simple bicyclic molecule has proven to be a remarkably versatile building block for a vast array of biologically active compounds.[1][3] Isatin and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5]

Methyl 2,3-dioxoindoline-7-carboxylate is a specific derivative of isatin, featuring a methyl ester at the 7-position of the indole ring. This functionalization provides a key handle for further synthetic elaboration, making it a valuable intermediate in the design and development of novel therapeutic agents. This guide provides a detailed, technically-grounded exploration of the synthesis of this compound, focusing on the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural choices.

Core Synthetic Strategies for Substituted Isatins

The synthesis of this compound is an application of established methods for creating substituted isatin cores. Understanding these foundational reactions is critical for troubleshooting and adapting the synthesis for various derivatives.

The Sandmeyer Isatin Synthesis

The most classic and widely recognized route is the Sandmeyer isatin synthesis, first described in 1919.[4][6] This two-step procedure begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This forms an isonitrosoacetanilide intermediate.[3][6] The subsequent and final step involves an acid-catalyzed intramolecular cyclization, typically using concentrated sulfuric acid, to yield the isatin ring system.[2][4]

-

Expertise & Causality: The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups, as these substituents favor the electrophilic aromatic substitution required for the ring-closing step.[4] However, the harsh acidic conditions can be a limitation for sensitive substrates, and the reaction can sometimes yield mixtures of regioisomers if the aniline is meta-substituted.

The Stolle Isatin Synthesis

An important alternative is the Stolle synthesis, which involves the condensation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[1][3] This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to afford the isatin derivative.[4] This method is especially useful for the preparation of N-substituted isatins.[1]

Strategic Synthesis of this compound

To achieve the desired 7-carboxylate substitution pattern, the Sandmeyer synthesis is the most logical and direct approach. The key is the selection of the correct starting material.

Causality of Starting Material Selection: The final substitution pattern on the isatin's benzene ring is dictated by the substitution on the initial aniline. To place a methyl carboxylate group at the C7 position of the isatin, the synthesis must begin with an aniline that has the corresponding group at its C2 (ortho) position. Therefore, the designated starting material is Methyl 2-aminobenzoate .[7][8][9] The electron-withdrawing nature of the ester group makes this substrate well-suited for the Sandmeyer cyclization.

The overall synthetic workflow can be visualized as a two-stage process: formation of the isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification of the intermediate in Step 1, confirmed by characterization, is a prerequisite for proceeding to Step 2. The purity and identity of the final product should be confirmed using standard analytical techniques.

Step 1: Synthesis of Methyl 2-((2-(hydroxyimino)acetyl)amino)benzoate

-

Reagent Preparation: In a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve chloral hydrate (0.54 mol) and sodium sulfate (1300 g) in 1200 mL of deionized water.

-

Addition of Aniline: Prepare a solution of Methyl 2-aminobenzoate (0.50 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Add this solution to the flask.

-

Formation of Oxime: Add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.

-

Reaction: Heat the mixture vigorously using a heating mantle. The solution should reach a rolling boil within approximately 45 minutes. Continue vigorous boiling for 1-2 minutes, during which time the crystalline isonitrosoacetanilide intermediate will begin to precipitate.[5]

-

Isolation: Cool the flask in an ice-water bath to complete the crystallization. Collect the solid product by suction filtration and wash it with cold water.

-

Drying: Air-dry the crude product. It can be purified by recrystallization from a suitable solvent like ethanol/water if necessary, though it is often used directly in the next step.

Step 2: Cyclization to this compound

-

Acid Preparation: In a flask equipped with a stirrer and thermometer, carefully place concentrated sulfuric acid (e.g., 5-10 mL per gram of intermediate). Caution: This is a highly exothermic process.

-

Controlled Addition: While maintaining the acid temperature below 60-70°C with an ice bath, add the dried Methyl 2-((2-(hydroxyimino)acetyl)amino)benzoate from Step 1 in small portions.

-

Cyclization Reaction: Once the addition is complete, carefully heat the reaction mixture to 80-90°C and maintain this temperature for approximately 1 hour.[10] The color of the mixture will darken significantly.

-

Quenching: Allow the mixture to cool slightly, then pour it carefully over a large volume of crushed ice with stirring. This will precipitate the crude isatin product.

-

Isolation and Purification: Collect the orange-red precipitate by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be purified by recrystallization from a solvent such as glacial acetic acid or ethanol to yield pure this compound.

Mechanistic Insights: The Sandmeyer Cyclization

The critical ring-forming step is an intramolecular electrophilic aromatic substitution. The strong acid protonates the oxime, facilitating the loss of water to generate a highly reactive nitrilium ion intermediate. This electrophile is then attacked by the electron-rich benzene ring at the position ortho to the amide nitrogen, leading to the formation of the five-membered ring.

Caption: Key steps in the Sandmeyer cyclization mechanism.

Data Summary and Validation

The successful synthesis relies on careful control of reaction parameters and is validated through analytical characterization.

| Parameter | Step 1: Intermediate Synthesis | Step 2: Cyclization |

| Starting Material | Methyl 2-aminobenzoate | Methyl 2-((2-(hydroxyimino)acetyl)amino)benzoate |

| Key Reagents | Chloral hydrate, NH₂OH·HCl, Na₂SO₄ | Concentrated H₂SO₄ |

| Solvent | Water | Sulfuric Acid (as reagent and solvent) |

| Temperature | ~100 °C (Reflux) | 80-90 °C |

| Typical Yield | High | Moderate to Good |

Trustworthiness through Analysis: The identity and purity of the final product, this compound, must be rigorously confirmed.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the N-H proton, the methyl ester protons, and the distinct carbonyl carbons.

-

Infrared (IR) Spectroscopy: Will show strong absorption bands for the two carbonyl groups (C2-keto and C3-keto) and the ester carbonyl.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₀H₇NO₄, MW: 205.17 g/mol ).[11]

-

Melting Point Analysis: A sharp melting point indicates high purity of the crystalline product.

Conclusion and Outlook

The Sandmeyer synthesis provides a reliable and scalable method for the preparation of this compound from readily available starting materials. The resulting compound is a valuable intermediate for drug discovery, serving as a platform for generating libraries of novel heterocyclic compounds.[12] The ester functionality at the C7 position allows for further modifications, such as hydrolysis to the carboxylic acid followed by amide coupling, enabling the exploration of structure-activity relationships in various therapeutic targets. This guide offers a robust framework for researchers to confidently synthesize this important building block.

References

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Research and Therapy, 7(9), 3988-3999. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. RSC Advances, 13(1), 1-15. Available from: [Link]

-

Da Settimo, F., et al. (2013). Synthesis of Substituted Isatins. Molecules, 18(10), 12533-12549. Available from: [Link]

-

Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available from: [Link]

-

Isatin. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Available from: [Link]

-

Kumar, A., et al. (2020). Novel isatin–indole derivatives as potential inhibitors of chorismate mutase (CM): their synthesis along with unexpected formation of 2-indolylmethylamino benzoate ester under Pd–Cu catalysis. Organic & Biomolecular Chemistry, 18(1), 121-133. Available from: [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available from: [Link]

-

Gram-scale synthesis of 7-azaisatin directly from 7-azaindole. (2020). Tetrahedron Letters, 61(18), 151821. Available from: [Link]

-

Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-123. Available from: [Link]

-

Zhu, C., et al. (2022). Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. The Journal of Organic Chemistry, 87(1), 356-366. Available from: [Link]

-

Kumar, A., et al. (2020). Novel isatin–indole derivatives as potential inhibitors of chorismate mutase (CM): their synthesis along with unexpected formation of 2-indolylmethylamino benzoate ester under Pd–Cu catalysis. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of 2-Aminobenzothiazol and 1-Methylisatin Co-Сrystal. (2022). Crystals, 12(8), 1133. Available from: [Link]

-

Gassman, P. G., et al. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344-1345. Available from: [Link]

-

Ukraintsev, I., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 27(19), 6667. Available from: [Link]

-

da Silva, A. C. S., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842-846. Available from: [Link]

-

da Silva, A. C. S., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E, E79, 842-846. Available from: [Link]

-

Wang, Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Organic Letters, 19(24), 6654-6657. Available from: [Link]

-

4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. (2024). Molecules, 29(1), 1-14. Available from: [Link]

-

Methyl oxindole-7-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- Synthesis of 2-arylbenzo-1,3-tellurazoles by oxidative cyclization of 2,2′-ditellurobis[N-(arylmethylene)benzenamines. (2008). Journal of the Chemical Society, Perkin Transactions 1, (21), 3465-3469. Available from: https://www.researchgate.net/publication/250058864_Synthesis_of_2-arylbenzo-13-tellurazoles_by_oxidative_cyclization_of_22'-ditellurobisN-arylmethylenebenzenaminesoxidative_cyclization_of_22'-ditellurobisN-arylmethylenebenzenamines

Sources

- 1. Isatin - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. biomedres.us [biomedres.us]

- 4. journals.irapa.org [journals.irapa.org]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. synarchive.com [synarchive.com]

- 7. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labsolu.ca [labsolu.ca]

- 12. Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate | Benchchem [benchchem.com]

Physicochemical properties of Methyl 2,3-dioxoindoline-7-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,3-dioxoindoline-7-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, a functionalized derivative of the isatin core, stands as a compound of significant interest to the scientific community, particularly those in drug discovery and synthetic chemistry. The isatin scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring a wide array of biological activities to its derivatives.[1][2] This technical guide provides a comprehensive overview of the essential physicochemical properties, spectral characteristics, synthesis, and chemical reactivity of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a precise understanding of its identity and structure. This compound is systematically identified by the following descriptors:

-

IUPAC Name: methyl 2,3-dioxo-1H-indole-7-carboxylate[]

-

Synonyms: Methyl 7-isatincarboxylate, 7-Methoxycarbonylisatin, 2,3-Dioxoindoline-7-carboxylic acid methyl ester[][4][5]

-

InChI Key: BKMLLFWFPNUDNF-UHFFFAOYSA-N[][5]

-

Canonical SMILES: COC(=O)C1=CC=CC2=C1NC(=O)C2=O[]

The molecule features the characteristic 1H-indole-2,3-dione (isatin) core, with a methyl ester group substituted at the 7-position of the aromatic ring. This ester group provides a valuable synthetic handle for further molecular elaboration.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source / Comment |

| Appearance | Solid | [5] Typically an orange or reddish solid, characteristic of isatins.[2] |

| Purity | ≥97% | Commercially available at high purity.[4][6] |

| Density | ~1.410 g/cm³ | [] |

| Melting Point | Not available | Data not found in the reviewed literature. Must be determined experimentally. |

| Boiling Point | Not available | Not applicable; likely decomposes at high temperatures. |

| Solubility | Low in water | Based on its structure, it is expected to be sparingly soluble in water but soluble in polar aprotic organic solvents such as DMSO and DMF. |

Structural and Spectral Analysis

While specific, authenticated spectra for this compound are not publicly available in the cited sources, its spectral characteristics can be reliably predicted based on its constituent functional groups. These predictions are crucial for researchers to verify the identity and purity of synthesized or purchased material.

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring (a multiplet integrating to 3H), a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm (integrating to 3H), and a broad singlet for the N-H proton of the lactam, which may appear downfield (>10 ppm).

-

¹³C-NMR: The carbon spectrum will be characterized by signals for the three carbonyl carbons: the C2-ketone, the C3-ketone, and the ester carbonyl (typically in the 158-185 ppm range). Additional signals will correspond to the aromatic carbons and the methyl group of the ester (around 52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹), multiple sharp C=O stretching bands for the ketone, lactam, and ester groups (between 1680-1750 cm⁻¹), and bands corresponding to aromatic C=C and C-H stretching.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of approximately 205.17.

Synthesis and Chemical Reactivity

Synthetic Approach: The Sandmeyer Process

Isatin and its derivatives are commonly synthesized via the Sandmeyer isatin synthesis.[1] This reliable method involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent to facilitate the ring-closing reaction.[1][8]

Caption: Generalized workflow of the Sandmeyer isatin synthesis.

General Experimental Protocol (Sandmeyer Synthesis)

-

Isonitrosoacetanilide Formation: In a reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water.

-

Add a solution of the starting aniline (e.g., methyl 2-aminoterephthalate) in dilute HCl. The acid converts the aniline to its more soluble hydrochloride salt.

-

Add a solution of hydroxylamine hydrochloride. Heat the mixture to boiling for 1-2 minutes until the reaction is complete, indicated by the precipitation of the isonitrosoacetanilide intermediate.[8]

-

Cool the mixture and filter the solid product. Wash with water and air dry.

-

Cyclization: Slowly add the dried isonitrosoacetanilide powder to pre-warmed concentrated sulfuric acid (~70-80°C) with vigorous stirring. Caution: This step is exothermic and releases gas.

-

After the addition is complete, heat the mixture for a short period, then cool and pour it onto crushed ice.

-

The isatin product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture.

Chemical Reactivity

The isatin core is a synthetically versatile substrate.[9] this compound possesses several reactive sites that can be selectively targeted for further chemical modification.

Caption: Key reactive sites on the isatin scaffold.

-

N1-Position: The lactam N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.[8]

-

C3-Carbonyl: The ketone at the C3 position is highly electrophilic and readily undergoes condensation reactions with active methylene compounds, anilines, and hydrazines. This is a common strategy for building molecular complexity.

-

Aromatic Ring: While the dioxoindoline core is electron-withdrawing, the aromatic ring can still undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for the synthesis of novel therapeutic agents.[10] The isatin nucleus is a core component of numerous molecules with a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal[1]

-

Anti-inflammatory and Antioxidant[1]

-

Central Nervous System (CNS) Depressant[1]

The presence of the methyl ester at the 7-position provides a strategic advantage, allowing chemists to introduce additional functionalities or link the isatin core to other pharmacophores, thereby fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules. Its structural similarity to intermediates used in the synthesis of approved drugs like Nintedanib underscores the industrial relevance of this class of compounds.[11]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and membership in the pharmacologically significant isatin family make it an invaluable starting material. This guide provides the core technical information required by researchers to confidently incorporate this compound into their synthetic and drug discovery programs, paving the way for the development of novel and complex bioactive molecules.

References

- Methyl 7-methyl-2,3-dioxoindoline-6-carboxyl

- methyl 2,3-dioxo-2,3-dihydro-1h-indole-7-carboxyl

-

Methyl oxindole-7-carboxylate | C10H9NO3 | CID 2773518 - PubChem. (URL: [Link])

-

2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities - International Journal of Research and Review. (URL: [Link])

-

Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - National Center for Biotechnology Information. (URL: [Link])

-

A review on isatin and its derivatives: synthesis, reactions and applications - ResearchGate. (URL: [Link])

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (URL: [Link])

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (URL: [Link])

-

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | C10H7NO4 | CID 883431 - PubChem. (URL: [Link])

-

Reaction of isatin with alkylating agents with acidic methylenes - ResearchGate. (URL: [Link])

-

1-methyl-2,3-dioxoindoline-5-carboxylic acid (C10H7NO4) - PubChemLite. (URL: [Link])

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 4. labsolu.ca [labsolu.ca]

- 5. Methyl2,3-dioxoindoline-7-carboxylate | CymitQuimica [cymitquimica.com]

- 6. 103030-10-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | C10H7NO4 | CID 883431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate | Benchchem [benchchem.com]

- 11. tdcommons.org [tdcommons.org]

An In-Depth Technical Guide to Methyl 2,3-dioxoindoline-7-carboxylate and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has captivated medicinal chemists for over a century. First isolated in 1841, this deceptively simple molecule has proven to be a remarkably versatile starting point for the synthesis of a vast array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The inherent reactivity of the isatin core, with its electrophilic C3-carbonyl group and acidic N-H proton, allows for facile derivatization at multiple positions, providing a rich playground for structure-activity relationship (SAR) studies. This guide focuses on a specific, yet highly promising, class of isatin derivatives: Methyl 2,3-dioxoindoline-7-carboxylate and its structural analogs, exploring their synthesis, biological evaluation, and potential as next-generation therapeutics.

The Core Molecule: this compound

This compound serves as a key building block for the development of novel therapeutic agents. The presence of the electron-withdrawing carboxylate group at the 7-position significantly influences the electronic properties of the aromatic ring, which can in turn modulate the biological activity of its derivatives.

Synthesis of the Isatin Core: The Sandmeyer Approach

The Sandmeyer synthesis of isatins remains a robust and widely used method for the preparation of the core scaffold.[3][4] This two-step process begins with the formation of an isonitrosoacetanilide from the corresponding aniline, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the classical Sandmeyer isatin synthesis, specifically tailored for the preparation of the title compound from methyl anthranilate.

Step 1: Synthesis of Methyl 2-(2-hydroxyimino)acetamidobenzoate (Isonitrosoacetanilide Intermediate)

-

Reaction Setup: In a 1 L round-bottomed flask equipped with a mechanical stirrer, dissolve chloral hydrate (0.1 mol) in 200 mL of water.

-

Addition of Reagents: To this solution, add crystallized sodium sulfate (250 g) followed by a solution of methyl anthranilate (0.09 mol) in 60 mL of water containing concentrated hydrochloric acid (0.095 mol).

-

Hydroxylamine Addition: Finally, add a solution of hydroxylamine hydrochloride (0.28 mol) in 100 mL of water.

-

Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is complete shortly after the mixture begins to boil vigorously (typically within 1-2 minutes of boiling).

-

Isolation and Purification: Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate. Filter the solid, wash thoroughly with cold water, and air dry. Recrystallization from a suitable solvent like ethanol may be performed if necessary.

Step 2: Cyclization to this compound

-

Acid-Catalyzed Cyclization: In a fume hood, carefully add the dried isonitrosoacetanilide intermediate (0.08 mol) in small portions to pre-warmed (50 °C) concentrated sulfuric acid (120 g) in a 250 mL beaker, while maintaining the temperature between 60-70 °C with external cooling.

-

Reaction Completion: After the addition is complete, heat the mixture to 80 °C for 10 minutes to ensure complete cyclization.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g) with stirring. The product, this compound, will precipitate as a solid.

-

Purification: Filter the solid, wash extensively with cold water until the washings are neutral, and dry. Further purification can be achieved by recrystallization from glacial acetic acid or an appropriate solvent mixture.

Causality Behind Experimental Choices: The use of sodium sulfate in the first step is to salt out the isonitroso intermediate, increasing the yield. The careful temperature control during the addition to sulfuric acid in the second step is crucial to prevent unwanted side reactions and decomposition.

Characterization of the Core Structure

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. In the 1H NMR spectrum, characteristic signals for the aromatic protons and the methyl ester protons are expected. The 13C NMR spectrum will show distinct peaks for the two carbonyl carbons (C2 and C3) and the ester carbonyl carbon.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, the two carbonyl groups of the isatin core, and the ester carbonyl group.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

Caption: Workflow for key biological evaluation assays.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on isatin derivatives has provided valuable insights into their SAR. For anticancer activity, substitutions at the 5- and 7-positions of the isatin ring with electron-withdrawing groups, such as halogens, have often been shown to enhance potency. N[5][6]-alkylation or N-arylation can also significantly impact activity, often improving cell permeability and target engagement.

[7]The future of drug discovery with this compound and its analogs lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The use of computational modeling and in silico screening can aid in the identification of promising candidates for synthesis and biological evaluation. Furthermore, exploring novel mechanisms of action and identifying new molecular targets will be crucial for the development of the next generation of isatin-based therapeutics.

References

-

Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. ([Link])

-

A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. ([Link])

-

Proposed structure–activity relationship of isatin as microtubule-destabilizing agent. ([Link])

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). ([Link])

-

Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. ([Link])

-

Annexin V PI Staining Guide for Apoptosis Detection. ([Link])

-

IC50 of the anti-proliferative activity of compounds 7b, 7d, 7e and... ([Link])

-

The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ([Link])

-

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. ([Link])

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ([Link])

-

2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. ([Link])

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. ([Link])

-

Sandmeyer Isatin Synthesis. ([Link])

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ([Link])

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. ([Link])

-

ANTHRANILATE DERIVATIVES. ([Link])

-

Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. ([Link])

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. ([Link])

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. ([Link])

-

A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS Priyanka V. ([Link])

-

Synthesis of Isatin and its derivatives containing heterocyclic compounds. ([Link])

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isatin Core as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Isatin Derivatives for Researchers and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1841 as a product of indigo oxidation.[1] It is not merely a synthetic curiosity but an endogenous molecule found in human tissues and fluids, where it may act as a biological modulator.[2][3][4] The true power of isatin in drug discovery, however, lies in its status as a "privileged scaffold."[2][5] Its synthetic versatility is remarkable; the core structure features multiple reactive sites—the N1-position, the C2 and C3 carbonyl groups, and the aromatic ring—allowing for the generation of vast libraries of structurally diverse derivatives.[6][7][8] This chemical tractability has enabled researchers to develop isatin-based compounds that interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.[9][10][11] The clinical success of the isatin-based drug Sunitinib, a multi-targeted kinase inhibitor, underscores the therapeutic relevance and potential of this remarkable scaffold.[7][9]

This guide provides a technical overview of the major biological activities of isatin derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Anticancer Activity: A Multi-Targeted Assault on Malignancy

Isatin derivatives have emerged as one of the most promising classes of anticancer agents, largely due to their ability to target multiple dysregulated pathways in cancer cells simultaneously.[5][7] This multi-targeted approach can enhance therapeutic efficacy and help overcome the challenge of drug resistance.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of isatin derivatives are mediated through several key mechanisms, primarily enzyme inhibition and the induction of programmed cell death (apoptosis).

A. Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[7] Their dysregulation is a hallmark of many cancers. Isatin derivatives have been successfully designed as potent inhibitors of several key kinase families.[5][12][13]

-

Receptor Tyrosine Kinases (RTKs): Many derivatives function as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][12] By competing with ATP at the kinase binding site, these compounds block downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are essential for cancer cell survival and angiogenesis.[12][14]

-

Cyclin-Dependent Kinases (CDKs): The cell cycle is often uncontrolled in cancer due to the overexpression of CDKs. Isatin-based compounds have been developed as inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest.[5][12][13]

B. Induction of Apoptosis: Beyond cytostatic effects, many isatin derivatives are cytotoxic, actively inducing apoptosis in cancer cells.

-

Caspase Activation: Isatin-hydrazine hybrids have been shown to activate the caspase-3 and caspase-9 pathways.[6][15]

-

ROS Generation: Some metal complexes of isatin derivatives can catalyze redox cycles, leading to the generation of reactive oxygen species (ROS) that cause widespread oxidative damage and trigger apoptosis.[6][15]

-

Tubulin Polymerization Inhibition: Certain isatin hybrids, such as triazole-tethered isatin–coumarin compounds, inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[9][12] This disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[12]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of isatin derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Isatin-Hydrazine Hybrids | Breast (MCF-7, MDA-MB-231) | Varies | [6][15] |

| Moxifloxacin-Isatin Hybrids | Liver (HepG2), Breast (MCF-7), Prostate (DU-145) | 32 - 77 | [6] |

| Triazole-Isatin-Coumarin Hybrids | Prostate, Breast | ~ 1 - 5 | [12] |

| 4-Arylthiazole-Isatin Hybrids | Breast (MCF-7) | 2.93 - 7.17 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]

Workflow Diagram

Step-by-Step Methodology:

-

Cell Seeding: Suspend cancer cells (e.g., HL60, MCF-7) at a concentration of 3 × 10⁵ cells/mL in an appropriate culture medium.[16] Pipette 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a humidified CO₂ incubator to allow for cell attachment.

-

Compound Preparation and Addition: Prepare a stock solution of the isatin derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period of 48 to 72 hours. The duration is critical as it must be sufficient for the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: After incubation, add 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenase enzymes in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antiviral Activity

Isatin derivatives have a long history in antiviral research, with Methisazone (an isatin-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically.[17][18] Research continues to demonstrate their broad-spectrum activity against a range of DNA and RNA viruses.[19][20][21][22]

Mechanism of Antiviral Action

The primary antiviral mechanism involves the inhibition of viral replication at various stages. Isatin derivatives, particularly Schiff bases and thiosemicarbazones, have been shown to inhibit key viral enzymes. For instance, some derivatives inhibit the HIV-1 reverse transcriptase (RT) enzyme.[23] For other viruses like Hepatitis C (HCV) and SARS-CoV, the mechanism involves inhibiting viral RNA synthesis or other essential replication processes.[18]

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral potential is often expressed as the 50% effective concentration (EC50), the concentration required to inhibit viral replication by 50%.

| Compound Class | Virus | EC50 Value | Cell Line | Reference |

| Isatin-Sulfadimidine Schiff Bases | HIV-1 | 8–15.3 µg/mL | MT-4 | [23] |

| Isatin-Sulfadimidine Schiff Bases | HIV-2 | 41.5–125 µg/mL | MT-4 | [23] |

| Isatin-Sulphonamide Derivative (SPIII-5H) | HCV | 17 µg/mL | Huh 5-2 | [18] |

| 5-Fluoro Isatin-Sulphonamide (SPIII-5F) | HCV | 6 µg/mL | Huh 5-2 | [18] |

| Isatin-Thiosemicarbazone (9k) | HCV | 100% inhibition at 50 µg/mL | - | [23] |

Experimental Protocol: HCV RNA Synthesis Inhibition Assay

This assay quantifies the ability of a compound to inhibit the replication of viral RNA in a host cell line.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable host cell line that supports viral replication, such as Huh 5-2 cells for HCV, in a 96-well plate.[18]

-

Compound Treatment: Treat the cells with various concentrations of the isatin derivative for a specified period.

-

RNA Extraction: After incubation, lyse the cells and extract the total RNA using a commercial RNA extraction kit.

-

Reverse Transcription: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome (e.g., HCV RNA). A housekeeping gene (e.g., GAPDH) should also be amplified as an internal control to normalize for the amount of total RNA.

-

Data Analysis: Calculate the level of viral RNA in treated cells relative to untreated controls. The EC50 is the concentration of the compound that causes a 50% reduction in viral RNA levels.

-

Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT) on the same cell line to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound. A higher SI value indicates greater promise as an antiviral agent.

Antimicrobial Activity

Isatin derivatives exhibit significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[24][25][26] This makes them attractive scaffolds for developing new antimicrobial agents to combat the growing threat of antibiotic resistance.[25]

Mechanism of Antimicrobial Action

The mechanisms are diverse and can include the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion.[24] Some studies suggest that isatin-thiazole derivatives may act by inhibiting essential bacterial enzymes like tyrosyl-tRNA synthetase (TyrRS).[27]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC Value | Reference |

| Isatin-Calixarene Hybrids | Sarcina lutea | 0.006 mg/mL | [28] |

| Isatin-Calixarene Hybrids | Candida albicans | 0.048 mg/mL | [28] |

| Schiff base of 5-substituted isatin | Pseudomonas aeruginosa | 6.25 µg/mL | [29] |

| Isatin-Schiff base (Compound 3c) | Staphylococcus aureus | >16 µg/mL (more active than amoxicillin) | [24] |

| Isatin-Schiff base (Compound 3c) | Escherichia coli | <1 µg/mL (more active than amoxicillin) | [24] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism.[27]

Workflow Diagram

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Dissolve the isatin derivative in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a liquid growth medium, such as Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.[27] Final concentrations may range from 0.5 µg/mL to 512 µg/mL.[27]

-

Preparation of Inoculum: Grow the test microorganism in a suitable broth overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth with inoculum but no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at 25°C for 48 hours for yeast.[27]

-

Determination of MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.

Anticonvulsant Activity

Isatin and its derivatives have long been investigated for their effects on the central nervous system (CNS), demonstrating sedative, anxiogenic, and potent anticonvulsant properties.[2][17] This has led to the development of numerous derivatives as potential new antiepileptic drugs.[8][30][31][32]

Mechanism of Anticonvulsant Action

While the exact mechanisms are not fully elucidated for all derivatives, a key hypothesis involves the modulation of neurotransmitter systems. Some isatin derivatives have been shown to significantly increase the brain levels of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the CNS.[31][33] An imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) signaling is a known cause of seizures.[31]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[30][34][35]

Step-by-Step Methodology:

-

Animal Model: Use adult mice (e.g., Swiss albino, 20-25g).[31][35]

-

Compound Administration: Divide animals into groups. Administer the isatin derivative intraperitoneally (i.p.) at various doses (e.g., 10 and 100 mg/kg).[31][35] The control group receives the vehicle, and a standard group receives a known anticonvulsant like phenytoin (25 mg/kg).[35]

-

Induction of Seizure: After a set period (e.g., 30 minutes) to allow for drug absorption, induce a seizure by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.[35]

-

Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hind limb extension. The ability of the compound to prevent this phase is considered a positive result, indicating anticonvulsant activity.

-

Neurotoxicity: Assess potential neurotoxicity using the rotarod test, where the animal's ability to remain on a rotating rod is measured.[30] This helps to ensure that the observed anticonvulsant effect is not due to general motor impairment.

Conclusion and Future Perspectives

The isatin scaffold is a cornerstone of modern medicinal chemistry, providing a versatile platform for the rational design of novel therapeutic agents.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, virology, microbiology, and neurology. The ability to modulate their properties through strategic chemical modifications allows for the fine-tuning of activity against specific targets while minimizing off-target effects.[6]

Future research will likely focus on several key areas. The development of isatin-hybrid molecules, which combine the isatin core with other pharmacologically active moieties, is a promising strategy to create dual-action drugs with enhanced efficacy.[2][12] Furthermore, the application of nano-formulation and targeted drug delivery systems could improve the bioavailability and specificity of isatin-based compounds, particularly for solid tumors.[5] As our understanding of disease pathways deepens, the isatin scaffold will undoubtedly continue to be a source of new and powerful therapeutic candidates.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. ISATIN: New Hope Against Convulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 13. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Isatin derivatives as broad-spectrum antiviral agents: the current landscape | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eurekaselect.com [eurekaselect.com]

- 26. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]

- 27. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isatin-modified Calixarene derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. sciepub.com [sciepub.com]

- 32. ISATIN: New Hope Against Convulsion | Bentham Science [eurekaselect.com]

- 33. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 34. Synthesis of isatin semicarbazones as novel anticonvulsants - role of hydrogen bonding. [sites.ualberta.ca]

- 35. researchgate.net [researchgate.net]

The Strategic Core of Drug Discovery: A Technical Guide to Methyl 2,3-dioxoindoline-7-carboxylate

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isatin Scaffold and the Significance of the 7-Carboxylate Moiety

The isatin (1H-indole-2,3-dione) nucleus is a privileged heterocyclic scaffold that has garnered immense interest from medicinal chemists for over a century.[1] First isolated in 1841 as an oxidation product of indigo, this deceptively simple molecule is a versatile building block for a vast array of pharmacologically active compounds.[2][3] Its endogenous presence in mammals, including humans, as a metabolic derivative of adrenaline, hints at its intrinsic biological relevance.[2] The isatin framework is a cornerstone in the development of therapeutics across multiple disease areas, with derivatives exhibiting potent anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

This guide focuses on a specific, strategically important derivative: methyl 2,3-dioxoindoline-7-carboxylate (also known as 7-methoxycarbonylisatin or 7-carbomethoxyisatin) . The introduction of a methyl carboxylate group at the C7 position of the isatin ring is not a trivial modification. This electron-withdrawing group can significantly influence the electronic properties of the aromatic ring and the reactivity of the vicinal dicarbonyl system. Furthermore, the ester functionality provides a valuable handle for further chemical derivatization, allowing for the construction of more complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the synthesis, chemical reactivity, and biological potential of this key intermediate in drug discovery.

Synthesis of this compound: A Practical Approach

The construction of the isatin core can be achieved through several named reactions, including the Stolle, Gassman, and Martinet syntheses.[1][5] However, the Sandmeyer isatin synthesis remains one of the most reliable and widely used methods for preparing a variety of isatin derivatives, particularly when starting from commercially available anilines.[3][7][8] This two-step process is the most logical and experimentally validated approach for the synthesis of this compound.

The synthesis commences with the preparation of an isonitrosoacetanilide intermediate from a suitably substituted aniline. For the target molecule, the logical starting material is a methyl 3-aminobenzoate derivative. The isonitrosoacetanilide is then cyclized under strong acidic conditions to yield the desired isatin.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a representative procedure based on the classical Sandmeyer synthesis of isatins.[9]

Part 1: Synthesis of the Isonitrosoacetanilide Intermediate

-

Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve chloral hydrate (0.1 mol) and anhydrous sodium sulfate (0.9 mol) in 250 mL of deionized water.

-

Addition of Amine: To this solution, add a solution of methyl 3-aminobenzoate (0.1 mol) in 60 mL of water containing concentrated hydrochloric acid (0.1 mol).

-

Hydroxylamine Addition: Finally, add a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water.

-

Heating: Heat the mixture vigorously. The onset of boiling should occur within approximately 15-20 minutes.

-

Reaction Completion: Continue vigorous boiling for 1-2 minutes, during which time the isonitrosoacetanilide intermediate will begin to precipitate.

-

Isolation: Cool the flask in an ice-water bath to complete the precipitation. Filter the solid product under suction, wash with cold water, and air-dry. Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

Part 2: Cyclization to this compound

-

Acidic Cyclization: In a fume hood, carefully and slowly add the dried isonitrosoacetanilide intermediate from Part 1 to concentrated sulfuric acid at a temperature maintained between 60-70 °C.

-

Heating: Once the addition is complete, heat the mixture to 80 °C and maintain this temperature for approximately 10 minutes, or until the evolution of gas ceases.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or an ethanol/water mixture.

Diagram of the Sandmeyer Synthesis:

Caption: Workflow for the Sandmeyer synthesis of the target molecule.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the identification and quality control of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| CAS Number | 103030-10-0 |

| Appearance | Expected to be a colored solid (isatins are typically orange-red) |

| Synonyms | 7-Methoxycarbonylisatin, 7-Carbomethoxyisatin |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the isatin core. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (C2 and C3), the ester carbonyl, the methyl ester carbon, and the carbons of the aromatic ring. The carbonyl carbons of the isatin core are typically found in the range of 160-185 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibrations of the ketone and amide moieties (typically in the range of 1700-1760 cm⁻¹), and the C=O stretching of the ester group (around 1720-1740 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.17).

Chemical Reactivity: A Versatile Scaffold for Derivatization

The isatin core of this compound offers multiple sites for chemical modification, making it a highly versatile scaffold for generating diverse chemical libraries.[5][10] The presence of the 7-methoxycarbonyl group can modulate the reactivity of these sites.

Diagram of Isatin Reaction Sites:

Caption: Key reaction sites on the isatin scaffold.

N-Functionalization:

The acidic N-H proton can be readily deprotonated with a suitable base to form an anion, which can then be reacted with various electrophiles. This allows for the introduction of a wide range of substituents at the N1 position.

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides provides access to N-substituted derivatives. The choice of the substituent can significantly impact the biological activity and lipophilicity of the resulting molecule.[9]

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylisatins.

Reactions at the C3-Carbonyl Group:

The C3-carbonyl group is highly reactive and susceptible to nucleophilic attack, making it a prime site for derivatization.

-

Condensation Reactions: The C3-carbonyl readily undergoes condensation reactions with active methylene compounds in aldol or Knoevenagel-type reactions.[11] This is a powerful strategy for introducing diverse side chains and constructing more complex heterocyclic systems, including spiro-oxindoles.

-

Formation of Schiff Bases and Hydrazones: Reaction with primary amines and hydrazines, respectively, leads to the formation of imines (Schiff bases) and hydrazones. These derivatives have been extensively explored for their biological activities.

Reactions on the Aromatic Ring:

The benzene ring of the isatin nucleus can undergo electrophilic aromatic substitution reactions. The directing effect of the existing substituents (the annulated pyrrole-dione ring and the 7-methoxycarbonyl group) will influence the position of substitution.

Biological and Pharmacological Significance

While specific biological studies on this compound are not extensively reported in the readily available literature, its importance lies in its role as a key building block for a multitude of biologically active molecules. The isatin scaffold itself is a well-established pharmacophore, and its derivatives have shown remarkable efficacy in various therapeutic areas.[2][4]

Anticancer Activity:

Isatin derivatives are a significant class of anticancer agents.[2][8] They have been shown to exert their effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many isatin-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] For instance, Sunitinib, an isatin-based drug, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

-

Inhibition of Caspases: Certain isatin derivatives have been found to be effective inhibitors of caspases, a family of proteases that play a central role in apoptosis (programmed cell death).

-

Tubulin Polymerization Inhibition: Some isatin-chalcone hybrids have demonstrated the ability to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.

The 7-carboxylate group in this compound can serve as an attachment point for pharmacophores that can enhance binding to these biological targets or improve the drug-like properties of the molecule.

Antimicrobial and Antiviral Activity:

The isatin scaffold has also been a fruitful source of antimicrobial and antiviral agents.[9]

-

Antibacterial and Antifungal Activity: Isatin derivatives have shown broad-spectrum activity against various bacterial and fungal strains.

-

Antiviral Activity: Isatin-based compounds have been reported to inhibit the replication of a range of viruses, including HIV.[9] The mechanism of action can involve the inhibition of key viral enzymes such as reverse transcriptase.

Diagram of a Potential Kinase Inhibition Mechanism:

Caption: Isatin derivatives can inhibit protein kinases, blocking downstream signaling.

Conclusion and Future Perspectives

This compound represents a strategically important molecule in the field of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials via the robust Sandmeyer reaction, coupled with the versatile reactivity of the isatin core, makes it an invaluable scaffold for the generation of diverse compound libraries. The 7-methoxycarbonyl group not only influences the electronic properties of the isatin system but also provides a crucial point for further chemical elaboration.

While the direct biological activity of this specific compound is not yet fully elucidated in public-domain literature, its potential as a precursor for potent anticancer, antimicrobial, and antiviral agents is undeniable. Future research should focus on the systematic exploration of derivatives of this compound, leveraging its synthetic accessibility to create novel chemical entities with enhanced therapeutic properties. The continued investigation of this and related isatin derivatives will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

- A Review on Different Approaches to Is

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.).

-

Sandmeyer Isatin Synthesis. (n.d.). SynArchive. [Link]

- A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. (2021). Journal of Advanced Scientific Research.

- Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. (n.d.).

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Crimson Publishers.

- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark.

- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (n.d.).

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]

-

Carbonyl Condensation Reactions. (n.d.). StudySmarter US. [Link]

-

An Endogenous Heterocyclic Compound Isatin. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

- 1. Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate | Benchchem [benchchem.com]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]

- 6. labsolu.ca [labsolu.ca]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. ijrpr.com [ijrpr.com]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. chemistry.coach [chemistry.coach]

The Enduring Legacy of the Isatin Core: A Technical Guide to the Discovery, Chemistry, and Therapeutic Evolution of 2,3-Dioxoindoline Compounds

This in-depth technical guide provides a comprehensive exploration of the 2,3-dioxoindoline scaffold, commonly known as isatin. From its serendipitous discovery in the mid-19th century to its contemporary role as a privileged core in medicinal chemistry, this document will navigate the rich history, synthetic evolution, and burgeoning pharmacological applications of this remarkable heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this guide offers not only a historical narrative but also practical, field-proven insights into the experimental methodologies and the causal relationships that have driven the isatin field forward.

From Indigo to Endogenous Modulator: A Historical Perspective

The story of isatin begins not in the sterile environment of a modern laboratory, but from the vibrant hues of the indigo dye. In 1840, the German chemist Otto Linné Erdmann and the French chemist Auguste Laurent independently reported the isolation of a new orange-red crystalline compound.[1][2][3] They obtained this substance through the oxidation of indigo dye using nitric acid and chromic acids.[1][2][3] This new molecule, which they named isatin, marked the genesis of a field of study that would span over 180 years and touch upon diverse areas of chemistry and medicine.

Initially, isatin was primarily of interest for its chemical properties and its relationship to the commercially significant indigo dye. However, the 20th century witnessed a paradigm shift in the perception of isatin. It was discovered to be an endogenous compound, present in mammalian tissues and bodily fluids, and identified as a metabolic derivative of adrenaline.[1][4] This revelation transformed isatin from a mere synthetic curiosity into a molecule of biological significance, prompting a deeper investigation into its physiological roles and therapeutic potential.

Foundational Syntheses: The Pillars of Isatin Chemistry

The ability to access the isatin core and its derivatives through reliable synthetic routes has been paramount to its exploration. Two classical methods, the Sandmeyer and Stolle syntheses, have stood the test of time and remain cornerstones of isatin chemistry.

The Sandmeyer Isatin Synthesis

Developed by Traugott Sandmeyer in 1919, this method provides a straightforward and efficient route to isatins from anilines.[5][6] The synthesis is a two-step process that first involves the formation of an α-isonitrosoacetanilide intermediate.[5][6] This is achieved through the condensation of an aniline with chloral hydrate and hydroxylamine in the presence of an acid.[5][6] The subsequent cyclization of the isolated intermediate in the presence of a strong acid, typically concentrated sulfuric acid, yields the isatin core.[5][6]

Experimental Protocol: Sandmeyer Isatin Synthesis [7][8]

Part A: Synthesis of Isonitrosoacetanilide

-

In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add 1300 g of crystallized sodium sulfate.

-

Separately, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, adding 43 mL (0.52 mole) of concentrated hydrochloric acid to facilitate dissolution. Add this aniline hydrochloride solution to the reaction mixture.

-

Prepare a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water and add it to the main reaction flask.

-

Heat the mixture to a vigorous boil and maintain reflux for approximately 10 minutes. The mixture will turn yellow and then cloudy as an oil separates.

-

Allow the mixture to cool to room temperature, during which time the isonitrosoacetanilide will precipitate as crystalline flakes.

-

Collect the crude product by vacuum filtration, wash with a small amount of distilled water, and air dry.

Part B: Cyclization to Isatin

-

In a suitable flask, carefully heat 30 g of 96% sulfuric acid to 50°C.

-

Slowly add the crude isonitrosoacetanilide from Part A in portions over approximately 15 minutes, ensuring the internal temperature is maintained between 60°C and 70°C.

-

Once the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 10 minutes.

-

Carefully pour the hot reaction mixture over ice to precipitate the crude isatin.

-

Collect the crude isatin by vacuum filtration and wash with cold water.

-

For purification, the crude product can be dissolved in a hot aqueous sodium hydroxide solution, filtered, and then re-precipitated by the addition of hydrochloric acid.

The Stolle Isatin Synthesis

The Stolle synthesis, first reported by Robert Stollé in 1913, offers a valuable alternative to the Sandmeyer method, particularly for the preparation of N-substituted isatins.[9][10] This procedure involves the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[9][10] The subsequent intramolecular Friedel-Crafts-type cyclization, promoted by a Lewis acid such as aluminum chloride or titanium tetrachloride, affords the desired oxindole or isatin.[9][10]

Experimental Protocol: Stolle Isatin Synthesis [9][11]

-

In a reaction vessel, dissolve the desired N-substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane).

-

Cool the solution in an ice bath and slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents).

-

Allow the reaction to stir at room temperature until the formation of the chlorooxalylanilide intermediate is complete (monitoring by TLC is recommended).

-

In a separate flask, prepare a slurry of a Lewis acid (e.g., aluminum chloride, 1.5 to 2.0 equivalents) in an anhydrous solvent.

-

Slowly add the solution of the chlorooxalylanilide intermediate to the Lewis acid slurry at a controlled temperature (often starting at 0°C and allowing to warm to room temperature or gently heating).

-

After the cyclization is complete, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude isatin derivative by recrystallization or column chromatography.

The Versatile Pharmacophore: A Survey of Biological Activities

The isatin scaffold has proven to be a remarkably versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities.[12][13] This has led to its extensive investigation in drug discovery programs, targeting a diverse range of therapeutic areas. The inherent reactivity of the C3-carbonyl group and the N-H proton allows for facile derivatization, enabling the generation of large libraries of compounds for biological screening.